molecular formula C12H19NO2S B14447877 2,4-Dimethoxy-alpha-methyl-5-(methylthio)benzeneethanamine CAS No. 79440-52-1

2,4-Dimethoxy-alpha-methyl-5-(methylthio)benzeneethanamine

Cat. No.: B14447877
CAS No.: 79440-52-1
M. Wt: 241.35 g/mol
InChI Key: BEMIKIUJWHLJTP-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-alpha-methyl-5-(methylthio)benzeneethanamine is a chemical compound with the molecular formula C12H19NO2S It is a derivative of phenethylamine and is known for its unique structural features, which include methoxy groups at the 2 and 4 positions, a methyl group at the alpha position, and a methylthio group at the 5 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-alpha-methyl-5-(methylthio)benzeneethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzene Ring Substituents:

    Alpha-Methylation: The alpha position of the ethylamine side chain is methylated using reagents such as methyl iodide in the presence of a strong base like sodium hydride.

    Amine Formation: The final step involves the formation of the ethylamine side chain, which can be achieved through reductive amination of the corresponding ketone intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-alpha-methyl-5-(methylthio)benzeneethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylthio positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

2,4-Dimethoxy-alpha-methyl-5-(methylthio)benzeneethanamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-alpha-methyl-5-(methylthio)benzeneethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-alpha-methylphenethylamine: Similar structure but lacks the methylthio group.

    2,4,5-Trimethoxy-alpha-methylphenethylamine: Contains an additional methoxy group at the 5 position instead of a methylthio group.

Uniqueness

2,4-Dimethoxy-alpha-methyl-5-(methylthio)benzeneethanamine is unique due to the presence of the methylthio group, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds

Properties

CAS No.

79440-52-1

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

1-(2,4-dimethoxy-5-methylsulfanylphenyl)propan-2-amine

InChI

InChI=1S/C12H19NO2S/c1-8(13)5-9-6-12(16-4)11(15-3)7-10(9)14-2/h6-8H,5,13H2,1-4H3

InChI Key

BEMIKIUJWHLJTP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)OC)SC)N

Origin of Product

United States

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